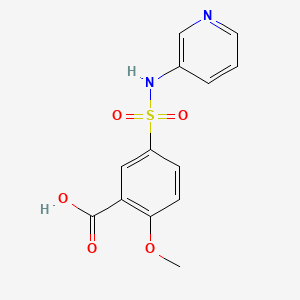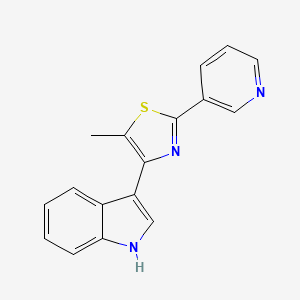
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C13H12N2O5S and its molecular weight is 308.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid is 308.04669266 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoglycemic Activity and Therapeutic Potential
A detailed study into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including the likes of 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid, revealed their significant potential in the treatment of type 2 diabetes. The research identified repaglinide, a derivative with remarkable activity, as a useful therapeutic, having received FDA and EMEA approval. The study also proposed a general pharmacophore model for hypoglycemic agents, indicating the critical role of the acidic group (COOH; SO2NH) and the amidic spacer (CONH; NHCO) alongside the ortho residue as pharmacophoric groups (Grell et al., 1998).
Antimicrobial Applications
Research into thiazolopyrimidine-based sulfonamides derived from 2-methoxy benzoic acid showcased their efficacy against microbial infections. This class of compounds, synthesized to explore new antimicrobial agents, exhibited considerable in vitro activity against specific bacterial and fungal strains, as well as antitubercular activity (Patel, Purohit, & Rajani, 2014).
Synthesis and Characterization of Complexes
The synthesis and structural characterization of metal complexes involving derivatives of 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid or related compounds have been explored. These studies contribute to the understanding of the coordination chemistry of such derivatives and their potential applications in material science and catalysis (Sousa et al., 2001).
Organic Synthesis and Catalytic Applications
Investigations into the gold(I)-catalyzed cyclization of β-propargylamino acrylic esters involving derivatives similar to 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid have revealed efficient pathways to dihydropyridines, showcasing the versatility of these compounds in facilitating organic transformations and their potential in the synthesis of complex organic molecules (Mikušek et al., 2016).
Environmental and Material Science Research
The electrochemical behavior and polymerization of related compounds, such as 2-methoxyaniline-5-sulfonic acid, have been studied for their applications in producing water-soluble polymers with potential uses in material science and environmental applications (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).
Propiedades
IUPAC Name |
2-methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-5-4-10(7-11(12)13(16)17)21(18,19)15-9-3-2-6-14-8-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMRNVYYHVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5550568.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5550579.png)
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
